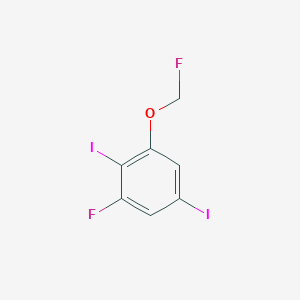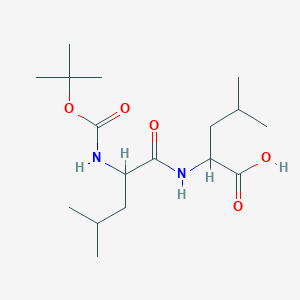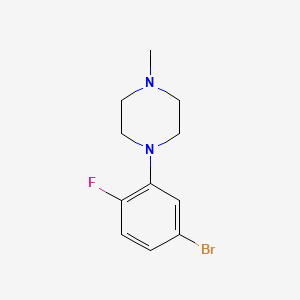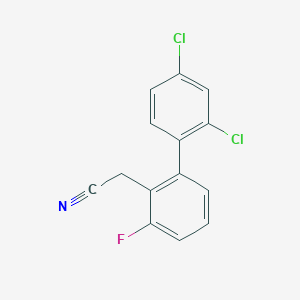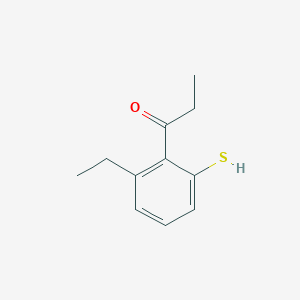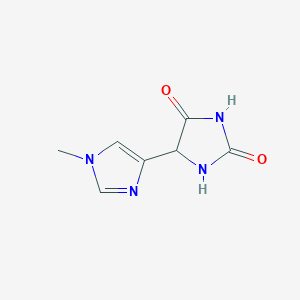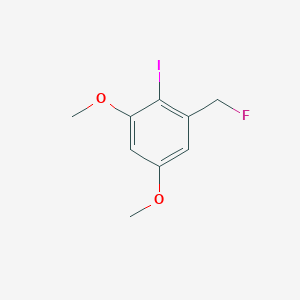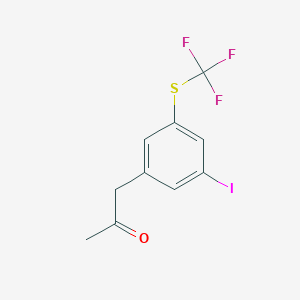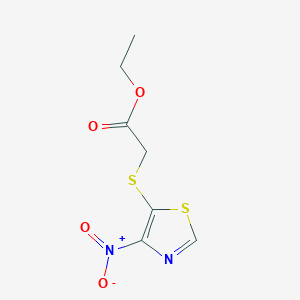
Z-a-Me-Lys(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-a-Me-Lys(Boc)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, a methyl group (Me) on the alpha carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-a-Me-Lys(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a benzyloxycarbonyl (Z) group.
Methylation: The alpha carbon of the lysine is methylated using a suitable methylating agent.
Protection of the Side Chain: The side chain amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Analyse Des Réactions Chimiques
Types of Reactions
Z-a-Me-Lys(Boc)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Z and Boc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the alpha carbon or side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Z removal.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HOBt, HATU).
Substitution: Alkyl halides or other electrophiles for substitution reactions.
Major Products Formed
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Applications De Recherche Scientifique
Z-a-Me-Lys(Boc)-OH has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Z-a-Me-Lys(Boc)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Lys(Boc)-OH: Similar but without the methyl group on the alpha carbon.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Z.
Boc-Lys(Boc)-OH: Both amino groups are protected with Boc groups.
Uniqueness
Z-a-Me-Lys(Boc)-OH is unique due to the combination of Z and Boc protecting groups and the methylation at the alpha carbon. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C20H30N2O6 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2S)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1 |
Clé InChI |
CYYPSJGUDUWVTE-FQEVSTJZSA-N |
SMILES isomérique |
C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



